

Spectroscopic Profile of 4-Chloro-2-hydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-hydroxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-2-hydroxybenzaldehyde**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Chloro-2-hydroxybenzaldehyde**.

Table 1: ^1H NMR Spectroscopic Data (DMSO- d_6 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.1 (approx.)	s (broad)	-	OH
10.20	s	-	CHO
7.5 - 7.6	d	8.0 - 9.0	H-6
7.1 - 7.2	d	~2.0	H-3
7.0 - 7.1	dd	8.0 - 9.0, ~2.0	H-5

Note: The chemical shifts are approximate and based on typical values for similarly substituted aromatic aldehydes. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration-dependent.

Table 2: ^{13}C NMR Spectroscopic Data (DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
190 - 192	C=O (Aldehyde)
160 - 162	C-2 (C-OH)
138 - 140	C-4 (C-Cl)
133 - 135	C-6
122 - 124	C-5
120 - 122	C-1
118 - 120	C-3

Note: The assignments are based on established substituent effects on the benzene ring.

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3400	Broad	O-H stretch (phenolic)
2850 - 2950	Medium	C-H stretch (aldehyde)
1650 - 1670	Strong	C=O stretch (aldehyde, conjugated)
1580 - 1600	Medium-Strong	C=C stretch (aromatic ring)
1200 - 1300	Strong	C-O stretch (phenol)
1000 - 1100	Strong	C-Cl stretch

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity (%)	Assignment
158/156	33/100	[M] ⁺ (Molecular ion)
157/155	Moderate	[M-H] ⁺
129/127	Moderate	[M-CHO] ⁺
99	Moderate	[M-CHO-CO] ⁺ or [M-Cl-H] ⁺
75	Moderate	[C ₆ H ₃ O] ⁺

Note: The presence of chlorine is indicated by the characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Chloro-2-hydroxybenzaldehyde** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent, typically dimethyl sulfoxide-d₆

(DMSO- d_6) or chloroform- d ($CDCl_3$), in a standard 5 mm NMR tube. The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For 1H NMR, typically 16-32 scans are acquired, and for ^{13}C NMR, several hundred to thousands of scans may be necessary to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The solid sample of **4-Chloro-2-hydroxybenzaldehyde** is finely ground with potassium bromide (KBr) powder (typically 1-2 mg of sample to 100-200 mg of KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

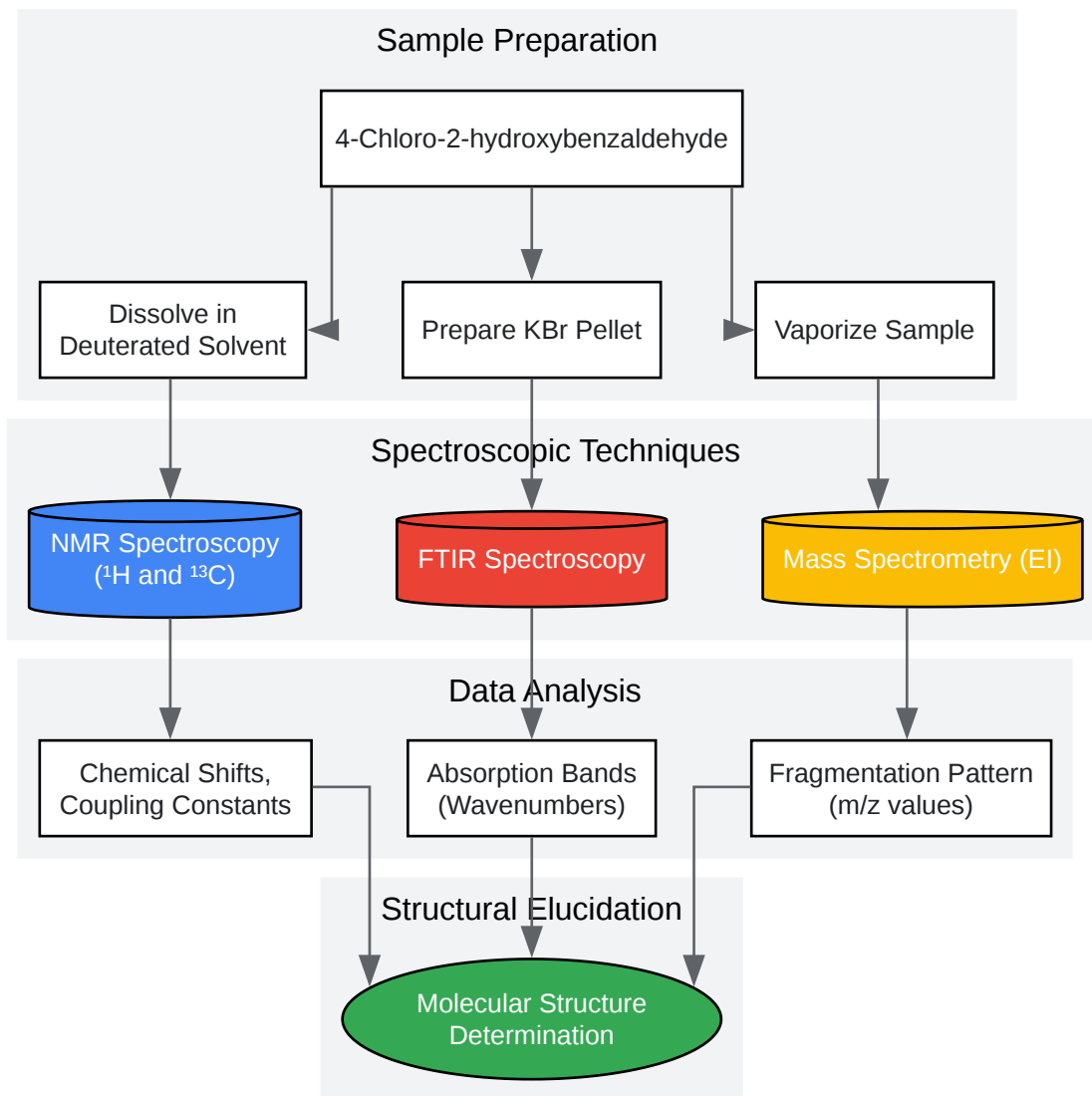
Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe, and heated to ensure vaporization. The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Chloro-2-hydroxybenzaldehyde**.

General Workflow for Spectroscopic Analysis



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Caption: General Workflow for Spectroscopic Analysis.

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